molecular formula C26H23Cl2N3O2 B10983041 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B10983041
M. Wt: 480.4 g/mol
InChI Key: QMOUFVKXVUTVAR-UHFFFAOYSA-N
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Description

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core substituted with dichlorobenzyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with the dichlorobenzyl and methoxybenzyl groups. Common reagents used in these reactions include dichlorobenzyl chloride, methoxybenzyl bromide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives .

Scientific Research Applications

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]vinyl}benzenecarbonitrile
  • [1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]methanol

Uniqueness

4-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23Cl2N3O2

Molecular Weight

480.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C26H23Cl2N3O2/c1-33-21-10-6-17(7-11-21)14-30-15-19(12-25(30)32)26-29-23-4-2-3-5-24(23)31(26)16-18-8-9-20(27)13-22(18)28/h2-11,13,19H,12,14-16H2,1H3

InChI Key

QMOUFVKXVUTVAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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